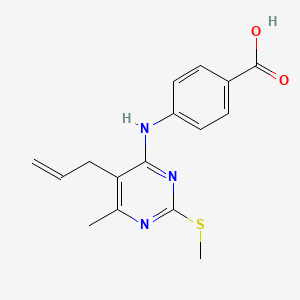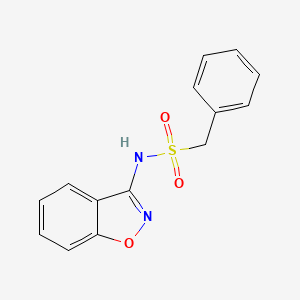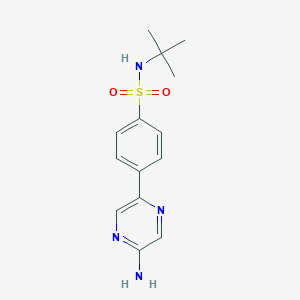![molecular formula C16H20N6OS B5515523 N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H20N6OS and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.14193046 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Mechanisms
Unexpected Reaction Mechanisms : Studies on structurally similar compounds have explored unexpected reaction pathways, such as ANRORC rearrangements, which are significant for synthetic chemistry. For example, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrated such rearrangements, highlighting the intricate mechanisms that can occur with pyrazole and triazine derivatives (Ledenyova et al., 2018).
Antibacterial and Antifungal Agents
Development of Antimicrobial Agents : Research into compounds featuring pyrazole, triazole, or thiazole rings has led to the identification of potential antibacterial and antifungal agents. For instance, novel analogs incorporating the pyrazol-5-one motif have shown promising antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis, underscoring the therapeutic potential of these chemical frameworks (Palkar et al., 2017).
Anticancer and Anti-inflammatory Research
Anticancer and Anti-inflammatory Properties : Derivatives of pyrazolo and triazolo compounds have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory effects. Such studies not only advance our understanding of these compounds' mechanisms of action but also pave the way for developing new therapeutic agents (Rahmouni et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-10-5-6-15(24-10)13-9-14(20-19-13)16(23)17-7-4-8-22-12(3)18-11(2)21-22/h5-6,9H,4,7-8H2,1-3H3,(H,17,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRYLRAQSICHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NCCCN3C(=NC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)
![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)


![METHYL 4-{[(2-BENZOYLHYDRAZINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B5515490.png)


![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)
![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)
![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)
![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)
